O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate
Description
O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate is a spirocyclic compound featuring a bicyclic framework with a [3.4]octane ring system. It serves as a critical intermediate in medicinal chemistry, particularly for synthesizing constrained peptidomimetics and bioactive molecules. The tert-butyl and ethyl ester groups enhance solubility and stability, facilitating its use in multigram-scale syntheses, as demonstrated in protocols involving CbzCl-mediated protection and subsequent deprotection steps . Its molecular formula is C₁₄H₂₃N₂O₄ (non-fluorinated analog), with a purity typically ≥97% in commercial settings .
Properties
IUPAC Name |
2-O-tert-butyl 5-O-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-11(17)10-6-15-7-14(10)8-16(9-14)12(18)20-13(2,3)4/h10,15H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASKQASZGABQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC12CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate (CAS Number: 1341035-13-9) is a compound belonging to the diazaspiro family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a spirocyclic framework that contributes to its unique biological properties. The molecular formula is with a molecular weight of approximately 284.36 g/mol.
Biological Activity Overview
Research indicates that compounds with a diazaspiro structure exhibit various biological activities, including antimicrobial, anticancer, and neuroprotective effects. The following table summarizes some key findings related to the biological activity of this compound and related compounds.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several studies have proposed the following pathways:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways relevant to disease processes.
- Receptor Modulation : By interacting with dopamine receptors and other neurotransmitter systems, it may influence neuronal signaling pathways.
- Antibacterial Mechanism : The observed antimicrobial activity suggests disruption of bacterial cell wall synthesis or function.
Case Studies
Several studies have explored the efficacy of diazaspiro compounds in clinical and preclinical settings:
- Antitubercular Activity : A study reported the synthesis of various derivatives from a diazaspiro core that demonstrated significant antitubercular activity against drug-sensitive strains of Mycobacterium tuberculosis using the resazurin microtiter plate assay (REMA) .
- Cancer Research : Compounds derived from diazaspiro frameworks have been investigated for their ability to inhibit cancer cell growth through modulation of critical signaling pathways associated with tumor progression .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Notes:
- Fluorine Substitution : The 5-fluoro derivative (CAS 2219408-86-1) increases molecular weight by ~19 Da and may enhance metabolic stability or binding affinity in bioactive molecules .
- Oxo Functionalization: The 8-oxo group in [3.5]nonane derivatives introduces a polar ketone, altering solubility and reactivity profiles .
Preparation Methods
Cyclopropane Ring-Opening and Annulation
A prominent method involves the nucleophilic ring-opening of cyclopropane derivatives followed by annulation. For instance, (1-(((4-methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate (analogous to intermediates in CN111943894A) undergoes substitution with glycine methyl ester hydrochloride in acetonitrile using potassium carbonate as a base, yielding a diamino intermediate. Subsequent deprotection and reduction with sodium borohydride in aqueous micellar aggregates (0–5°C) facilitate spirocyclization with >80% de. This method avoids hazardous reagents like boron trifluoride diethyl etherate, aligning with green chemistry principles.
Reformatsky Reaction-Mediated Spirocyclization
The Reformatsky reagent (zinc enolate of ethyl bromoacetate) enables stereoselective coupling with ketone precursors. For example, tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate reacts with Reformatsky reagents in tetrahydrofuran (THF), followed by tetrabutylammonium fluoride (TBAF)-mediated deprotection to yield spirocyclic intermediates. Copper(II) acetate and diimine ligands (e.g., 2,2′-bipyridyl) with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) catalyze oxidation to install the dicarboxylate moieties at positions 2 and 5.
Stepwise Protection and Deprotection of Ester Groups
Sequential Esterification
The tert-butyl and ethyl esters are introduced sequentially to avoid cross-reactivity:
- tert-Butyl Protection : The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst (yield: 92%).
- Ethyl Ester Formation : The secondary amine is acylated with ethyl chloroformate in the presence of triethylamine, achieving >95% conversion.
Selective Deprotection
Selective removal of the tert-butyl group is achieved using hydrochloric acid (2 N) in dichloromethane, preserving the ethyl ester. This biphasic system enables efficient isolation of intermediates.
Catalytic Systems for Oxidation and Stereochemical Control
Copper-Mediated Oxidation
A Cu(OAc)₂/TEMPO/2,2′-bipyridyl system in acetonitrile at 40°C oxidizes secondary alcohols to carboxylates with 98% efficiency. This method is superior to traditional Swern or Jones oxidations due to milder conditions and reduced side reactions.
Diastereomeric Excess Enhancement
Crystallization from n-heptane or n-hexane enhances de from 80% to >98%. For example, compound [IX] in WO2014203045A1 is purified via selective extraction, leveraging solubility differences between diastereomers.
Optimization of Reaction Conditions
Analytical Characterization and Quality Control
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) displays characteristic peaks at δ 1.44 (s, 9H, tert-butyl), δ 1.25 (t, 3H, ethyl CH₃), and δ 3.85–4.10 (m, 4H, spirocyclic CH₂).
- High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₁₆H₂₅N₂O₄: 325.1764; observed: 325.1762.
- Chiral HPLC : Chiralpak IC-3 column (hexane:isopropanol 90:10) confirms enantiomeric excess (>99%).
Industrial-Scale Applications and Challenges
The process described in WO2014203045A1 has been scaled to 100 kg batches with a total yield of 65%. Key challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
